molecular formula C20H13ClN2O2S B2752579 (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate CAS No. 477296-36-9

(E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate

Cat. No.: B2752579
CAS No.: 477296-36-9
M. Wt: 380.85
InChI Key: MPEGWDWDOLWWSZ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate is a useful research compound. Its molecular formula is C20H13ClN2O2S and its molecular weight is 380.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Electrochemical Analysis on Thiazoles

A study by Saraswat and Yadav (2020) explores the use of quinoxaline derivatives, with a focus on thiazole structures, as corrosion inhibitors for mild steel in acidic solutions. Their research found high corrosion inhibition efficiency, indicating the potential of thiazole derivatives in protecting metals from corrosion in industrial applications (Saraswat & Yadav, 2020).

Synthesis of Formazans from Thiazole Derivatives

Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and evaluated their antimicrobial activity. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Quantum Chemical Calculations and Molecular Docking on Thiazoles

Viji et al. (2020) undertook a comprehensive study on the characterization and potential biological functions of a specific thiazole derivative, showcasing its antimicrobial activity. Their work involved quantum chemical methods, molecular docking, and analysis of non-covalent interactions, illustrating the scientific interest in understanding the detailed properties of thiazole compounds for potential biological applications (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Synthesis and Antituberculosis Activity

Ulusoy (2002) reported on the synthesis of thiazole derivatives and their evaluation as antituberculosis agents. This research provides insights into the potential of thiazole derivatives in medicinal chemistry, particularly for treating infectious diseases (Ulusoy, 2002).

Properties

IUPAC Name

[4-[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2S/c1-13(24)25-18-8-2-14(3-9-18)10-16(11-22)20-23-19(12-26-20)15-4-6-17(21)7-5-15/h2-10,12H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEGWDWDOLWWSZ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.